![molecular formula C13H17NO3S B12358299 N-{1-[4-(cyclopentanesulfonyl)phenyl]ethylidene}hydroxylamine](/img/structure/B12358299.png)
N-{1-[4-(cyclopentanesulfonyl)phenyl]ethylidene}hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(cyclopentanesulfonyl)phenyl]ethylidene}hydroxylamine typically involves the reaction of 4-(cyclopentanesulfonyl)benzaldehyde with hydroxylamine . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
N-{1-[4-(cyclopentanesulfonyl)phenyl]ethylidene}hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts . The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of this compound vary based on the type of reaction. For example, oxidation may yield different sulfonyl derivatives, while reduction can produce hydroxylamine derivatives .
Wissenschaftliche Forschungsanwendungen
N-{1-[4-(cyclopentanesulfonyl)phenyl]ethylidene}hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of N-{1-[4-(cyclopentanesulfonyl)phenyl]ethylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and proteins, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{1-[4-(cyclopentanesulfonyl)phenyl]ethylidene}hydroxylamine derivatives: These compounds have similar structures but different functional groups, leading to variations in their chemical and biological properties.
Other sulfonyl-containing compounds:
Uniqueness
This compound is unique due to its specific structure, which combines a cyclopentanesulfonyl group with a hydroxylamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
Molekularformel |
C13H17NO3S |
|---|---|
Molekulargewicht |
267.35 g/mol |
IUPAC-Name |
(NE)-N-[1-(4-cyclopentylsulfonylphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C13H17NO3S/c1-10(14-15)11-6-8-13(9-7-11)18(16,17)12-4-2-3-5-12/h6-9,12,15H,2-5H2,1H3/b14-10+ |
InChI-Schlüssel |
IXGCXXNUEKKSIG-GXDHUFHOSA-N |
Isomerische SMILES |
C/C(=N\O)/C1=CC=C(C=C1)S(=O)(=O)C2CCCC2 |
Kanonische SMILES |
CC(=NO)C1=CC=C(C=C1)S(=O)(=O)C2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


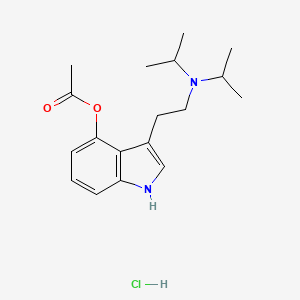
![7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;hydrochloride](/img/structure/B12358223.png)


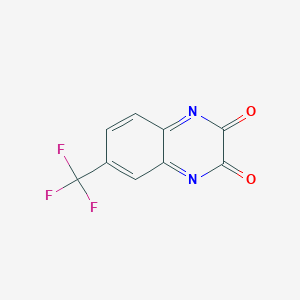
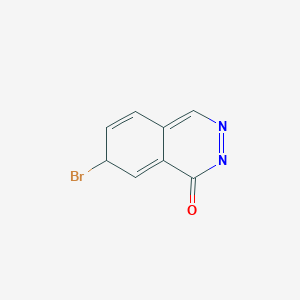
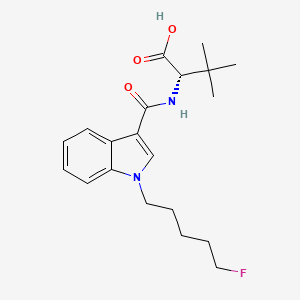

![2-Amino-4-chloro-5,7-dihydro-pyrrolo[3,4-d]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B12358282.png)
![5-chloro-2-N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-4-N-(5-propan-2-yloxypyrazolidin-3-yl)pyrimidine-2,4-diamine](/img/structure/B12358289.png)
![(2E)-2-[2-(2-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B12358296.png)
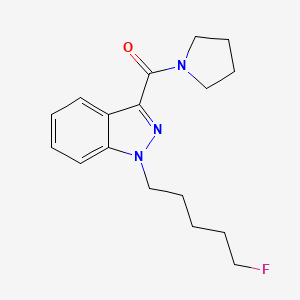
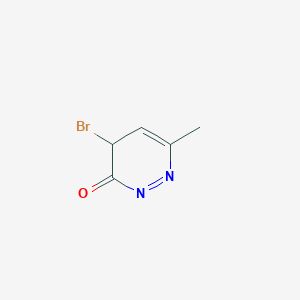
![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 3-bromo-1,6-dihydro-](/img/structure/B12358320.png)
